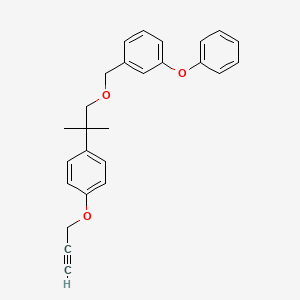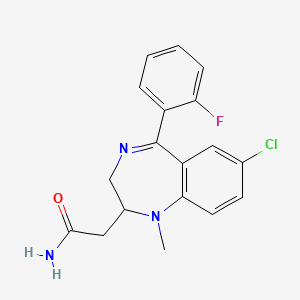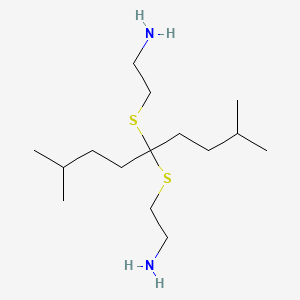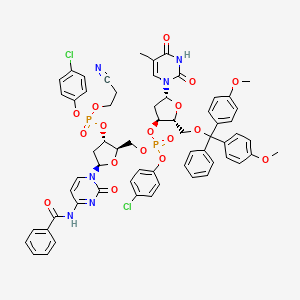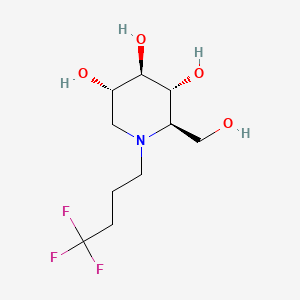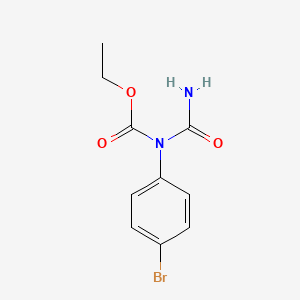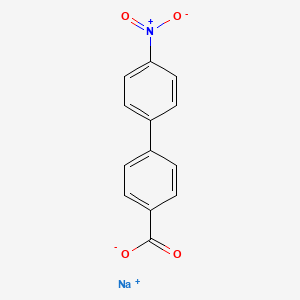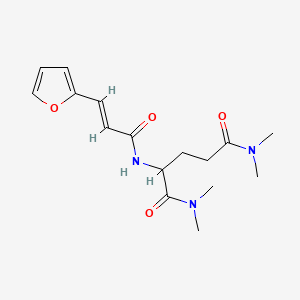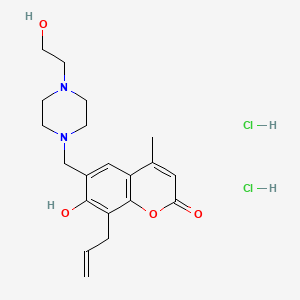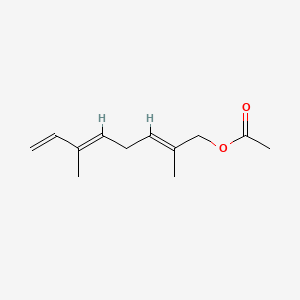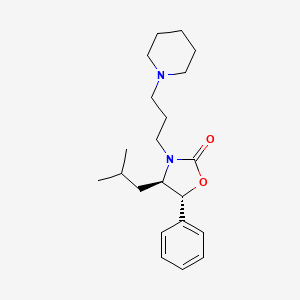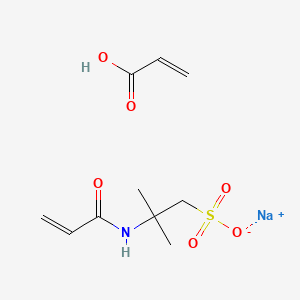
Unii-1dxe3F3ozx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-1dxe3F3ozx: sodium acrylate/sodium acryloyldimethyltaurate copolymer (4000000 MW) , is a high molecular weight polymer. This compound is commonly used in various industrial and pharmaceutical applications due to its unique properties, such as high viscosity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of sodium acrylate/sodium acryloyldimethyltaurate copolymer involves the polymerization of sodium acrylate and sodium acryloyldimethyltaurate monomers. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of a high molecular weight polymer .
Industrial Production Methods: : Industrial production of this copolymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting polymer is then purified and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Sodium acrylate/sodium acryloyldimethyltaurate copolymer primarily undergoes polymerization reactions. It can also participate in cross-linking reactions to form hydrogels, which are used in various applications .
Common Reagents and Conditions: : The polymerization of sodium acrylate and sodium acryloyldimethyltaurate typically requires initiators such as potassium persulfate and cross-linking agents like N,N’-methylenebisacrylamide. The reaction is carried out at elevated temperatures (around 60-70°C) and under inert atmosphere to prevent unwanted side reactions .
Major Products: : The major product of these reactions is the high molecular weight copolymer, which can be further processed into various forms such as powders, gels, or films depending on the intended application .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this copolymer is used as a thickening agent and stabilizer in various formulations. It is also used in the synthesis of hydrogels for drug delivery systems .
Biology: : In biological research, sodium acrylate/sodium acryloyldimethyltaurate copolymer is used in the preparation of bio-compatible hydrogels for tissue engineering and regenerative medicine .
Medicine: : In the medical field, this copolymer is used in topical formulations for its ability to form a protective barrier on the skin. It is also used in wound dressings and other medical devices .
Industry: : Industrial applications of this copolymer include its use as a thickening agent in personal care products, adhesives, and coatings. It is also used in water treatment processes to remove impurities .
Mecanismo De Acción
The mechanism of action of sodium acrylate/sodium acryloyldimethyltaurate copolymer involves its ability to form a three-dimensional network through cross-linking. This network can trap water and other molecules, making it an effective thickening and stabilizing agent. The copolymer interacts with various molecular targets through hydrogen bonding and electrostatic interactions, which contribute to its unique properties .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other high molecular weight polymers such as polyacrylamide, polyvinyl alcohol, and polyethylene glycol .
Uniqueness: : Sodium acrylate/sodium acryloyldimethyltaurate copolymer is unique due to its high molecular weight and the presence of both acrylate and acryloyldimethyltaurate units. This combination provides the copolymer with enhanced viscosity and stability compared to other polymers .
Propiedades
Número CAS |
77019-71-7 |
|---|---|
Fórmula molecular |
C10H16NNaO6S |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO4S.C3H4O2.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5);/q;;+1/p-1 |
Clave InChI |
ZSIKSEYZLYLBCQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.C=CC(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


